molecular formula C8H16ClN B2888423 [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride CAS No. 2413848-91-4

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride

Cat. No. B2888423
CAS RN: 2413848-91-4
M. Wt: 161.67
InChI Key: YMMAPBFOUWCDBY-IEESLHIDSA-N
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Description

“[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride” is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67. It is related to the class of compounds known as bicycloheptanes .


Synthesis Analysis

While specific synthesis methods for “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride” were not found, related compounds such as bicyclo[3.2.0]hept-2-en-6-one have been synthesized via annulation of cyclopropenes with aminocyclopropanes . This suggests that similar methods could potentially be used for the synthesis of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride”.


Molecular Structure Analysis

The molecular structure of “[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride” is characterized by a bicyclic heptane structure . This structure is part of a larger class of compounds known as bicycloheptanes .

Scientific Research Applications

Antiviral Research

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride and its derivatives have been explored in antiviral research. For instance, new 1′-homocarbanucleoside analogs with an optically active substituted bicyclo[2.2.1]heptane skeleton as a sugar moiety were synthesized and evaluated for their antiviral activity. These compounds were found to have lower IC50 values compared to acyclovir against certain viruses, suggesting potential as antiviral agents (Tănase et al., 2019).

Material Science

In material science, the compound's derivatives have been utilized in the synthesis of zinc(II) complexes, which showed potential as pre-catalysts for producing polylactide from rac-lactide. These complexes demonstrated a preference for heterotactic polylactide, indicating their utility in polymer synthesis (Kwon et al., 2015).

Organic Synthesis

In organic chemistry, the compound's framework has been involved in synthesizing novel racemic carbocyclic nucleosides derived from 5,6-disubstituted norbornene. Some of these nucleoside analogs exhibited moderate activity against Coxsackie virus, highlighting their potential for therapeutic applications (Šála et al., 2010).

Nanotechnology

The compound's derivatives have also found applications in nanotechnology. For example, a hetero bicyclic compound was used as a reducing and stabilizing agent to prepare zinc nanoparticles. The resulting nanoparticles' morphology and structure were characterized, demonstrating the versatility of these compounds in nanomaterial synthesis (Pushpanathan & Kumar, 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride have been explored for their psychoactive properties. This includes research into tryptamine derivatives, some of which are known for their psychoactive effects and potential therapeutic applications (Brandt et al., 2017).

properties

IUPAC Name

[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-6-3-7-1-2-8(7)4-6;/h6-8H,1-5,9H2;1H/t6?,7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSGGQTJKKHEJ-OPZYXJLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride

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